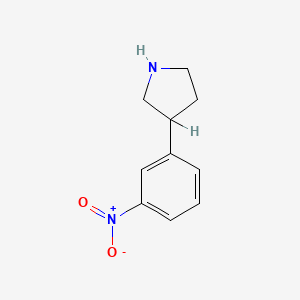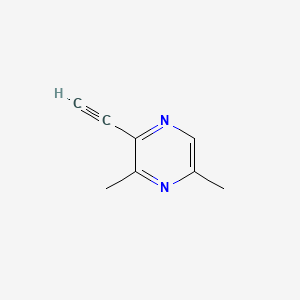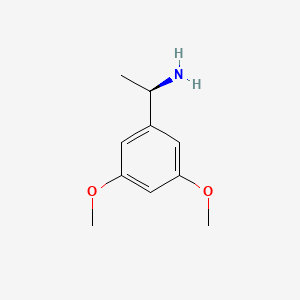![molecular formula C7H6N4O2 B580992 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 1256643-42-1](/img/structure/B580992.png)
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a compound with the molecular formula C7H6N4O2 . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which is part of this compound, has been found to be remarkably versatile and has been used in many different applications in drug design .
Synthesis Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 . Over the years, different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . An efficient synthesis of novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]-pyrimidines was accomplished by the oxidation of pyrimidinylhydrazones .
Molecular Structure Analysis
The molecular weight of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is 178.15 g/mol . The InChI string representation of its structure is InChI=1S/C7H6N4O2/c1-4-2-3-11-5 (6 (12)13)9-10-7 (11)8-4/h2-3H,1H3, (H,12,13) .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid include a molecular weight of 178.15 g/mol, an XLogP3-AA of 0.8, one hydrogen bond donor count, five hydrogen bond acceptor count, and one rotatable bond count . The topological polar surface area is 80.4 Ų .
Scientific Research Applications
Antibacterial Activity and Novel Drug Synthesis 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid, part of the 1,2,4-triazole family, has shown significant promise in scientific research, particularly in the field of medicinal chemistry. A study highlighted the antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus, emphasizing their potential as novel anti-S. aureus agents due to their ability to inhibit DNA gyrase, topoisomerase IV, and other bacterial proteins critical for pathogen survival (Li & Zhang, 2021). This illustrates the potential of derivatives of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid in contributing to the development of new antibacterial drugs.
Optical Sensors and Material Science Pyrimidine derivatives, including those similar to 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid, have found applications in the creation of optical sensors due to their unique electronic structures. These derivatives are utilized for their sensing properties and have shown a broad range of biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable for use as exquisite sensing materials (Jindal & Kaur, 2021).
Catalysis and Organic Synthesis The 1,2,4-triazole ring, a core component of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid, is involved in various catalytic and organic synthesis processes. Recent research has focused on developing novel 1,2,4-triazole derivatives for use in therapeutic applications, highlighting their broad range of biological activities and their potential in the synthesis of new chemical entities (Ferreira et al., 2013). This underscores the versatility of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid derivatives in drug development and chemical synthesis.
Antioxidant and Antiradical Activity Compounds with the 1,2,4-triazole structure are being studied for their antioxidant and antiradical activities. These activities are crucial for developing treatments for conditions caused by oxidative stress and free radicals. The open thiogroup in some 1,2,4-triazole derivatives, similar to the structure of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid, has shown high indicators of antioxidant and antiradical activity (Kaplaushenko, 2019).
Central Nervous System (CNS) Drug Development Research on functional chemical groups has identified triazoles as promising lead molecules for synthesizing compounds with potential CNS activity. This opens up avenues for the development of new CNS drugs with minimal adverse effects, leveraging the chemical structure and properties inherent to the triazole family, which includes 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (Saganuwan, 2017).
properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCRVRHLQRYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183954 |
Source


|
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
CAS RN |
1256643-42-1 |
Source


|
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

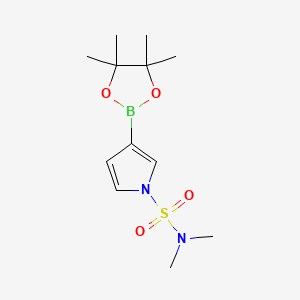
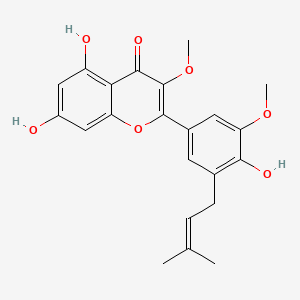
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)




